D,L-Homoglutamine

Description

Properties

IUPAC Name |

2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346546 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-76-3 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Dichotomy of D,L-Homoglutamine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activity of D,L-Homoglutamine, a racemic mixture of the D- and L- stereoisomers of this glutamine analog. While direct research on homoglutamine is limited, this document synthesizes established principles of amino acid stereoisomerism, glutamine metabolism, and data from related analogs to provide a robust predictive framework for researchers and drug development professionals.

Introduction: The Significance of Stereochemistry in Biological Systems

In biological systems, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Enzymes and receptors are chiral environments, meaning they interact differently with stereoisomers (enantiomers) of the same molecule. D,L-Homoglutamine, as a racemic mixture, presents two distinct molecules to a biological system, each with a potentially unique metabolic fate and pharmacological effect. L-amino acids are the canonical building blocks of proteins in mammals, while D-amino acids play crucial roles in the bacterial world, a distinction that is central to the biological activity of D,L-Homoglutamine.[1][2][3]

Table 1: Chemical Properties of Homoglutamine

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | [4] |

| Molecular Weight | 160.17 g/mol | [5] |

| IUPAC Name | (2S)-2-amino-5-(aminocarbonyl)pentanoic acid (L-isomer) | Inferred |

| Synonyms | 2-Aminoadipamic acid | Inferred |

The L-Enantiomer: L-Homoglutamine - A Glutamine Agonist with Potential Metabolic Consequences

L-Homoglutamine, as an analog of L-glutamine, is predicted to interact with the cellular machinery that recognizes and processes this vital amino acid. L-glutamine is the most abundant amino acid in human plasma and plays a central role in a multitude of metabolic pathways.[6][7]

Anticipated Metabolic Fate of L-Homoglutamine

L-Glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle, and a primary nitrogen donor for the synthesis of nucleotides and other amino acids.[8][9][10][11] It is anticipated that L-homoglutamine will be recognized by glutamine transporters, such as ASCT2 (SLC1A5), and enzymes that metabolize glutamine, albeit likely with different kinetics.

The primary enzyme in glutamine catabolism is glutaminase (GLS), which converts glutamine to glutamate.[6][10] It is plausible that L-homoglutamine could act as a substrate for GLS, yielding L-homoglutamate. This product could then potentially enter the TCA cycle.

Caption: Predicted metabolic pathway of L-Homoglutamine in mammalian cells.

Impact on Cellular Signaling and Protein Synthesis

L-Glutamine is a critical signaling molecule, notably in the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][12] The influx of L-glutamine and its subsequent efflux in exchange for essential amino acids like leucine is a key step in mTORC1 activation. L-homoglutamine may compete with L-glutamine for these transporters, potentially modulating mTORC1 signaling.

Furthermore, L-glutamine has been shown to stimulate protein synthesis in intestinal epithelial cells.[13][14] L-homoglutamine could potentially mimic this effect or, conversely, act as a competitive inhibitor, depending on its interaction with the downstream effectors of glutamine-mediated protein synthesis.

The D-Enantiomer: D-Homoglutamine - A Foreign Molecule in Mammals, A Potential Tool in Microbiology

Mammalian cells generally lack the metabolic machinery to process D-amino acids.[15] Therefore, D-Homoglutamine is expected to have limited direct metabolic effects in humans and other mammals. However, its biological activity becomes highly relevant in the context of bacteria.

Role in Bacterial Metabolism

Bacteria utilize D-amino acids, particularly D-glutamate and D-alanine, as essential components of their peptidoglycan cell walls.[2][3] The synthesis of these D-amino acids is often carried out by racemase enzymes, which interconvert L- and D-enantiomers. It is conceivable that bacteria possessing a suitable racemase could convert L-homoglutamine to D-homoglutamine or vice versa. More directly, D-homoglutamine could potentially be incorporated into the peptidoglycan structure, or interfere with its synthesis, suggesting a potential role as an antimicrobial agent.

Caption: Potential roles of D-Homoglutamine in bacterial cell wall metabolism.

Neuroactivity and Toxicity Considerations

While L-glutamine has demonstrated neuroprotective effects against certain toxins,[16] high concentrations of its excitatory neurotransmitter counterpart, L-glutamate, can be neurotoxic.[17] The neuroactivity of D,L-homoglutamine is largely uncharacterized. However, studies on analogs like 2-methylglutamate have shown that enantiomers can have different effects on locomotor activity in mice, suggesting that D- and L-homoglutamine could also have distinct neurological effects.[18][19] Any investigation into the in vivo effects of D,L-homoglutamine should include careful neurobehavioral and neurotoxicity assessments.

Therapeutic and Research Applications

The differential biological activities of the D- and L-enantiomers of homoglutamine open up several avenues for research and therapeutic development.

L-Homoglutamine in Cancer Metabolism

Many cancer cells exhibit a strong dependence on L-glutamine for their proliferation and survival, a phenomenon often referred to as "glutamine addiction".[8][9][20][21] This has led to the development of glutamine metabolism inhibitors as potential cancer therapies.[1][22][23][24][25] L-homoglutamine could be investigated as a modulator of cancer cell metabolism. It might act as a competitive inhibitor of glutamine uptake and metabolism, thereby starving cancer cells of a critical nutrient.

Table 2: Potential Applications of D,L-Homoglutamine Enantiomers

| Enantiomer | Potential Application | Rationale |

| L-Homoglutamine | Cancer therapeutic | May act as a competitive inhibitor of glutamine metabolism in "glutamine-addicted" tumors. |

| Modulator of mTORC1 signaling | Potential to interfere with the glutamine-leucine exchange that activates mTORC1. | |

| D-Homoglutamine | Antimicrobial agent | Could interfere with bacterial cell wall synthesis. |

| Bacterial imaging agent | Radiolabeled D-homoglutamine could be used to specifically visualize bacterial infections.[15] |

Experimental Protocols for Studying D,L-Homoglutamine

Researchers investigating the biological activity of D,L-Homoglutamine should consider the following experimental approaches:

Protocol 1: In Vitro Cell Proliferation Assay

-

Cell Lines: Select a panel of cell lines, including both normal and cancerous cells with known glutamine dependence.

-

Culture Conditions: Culture cells in glutamine-free medium supplemented with dialyzed fetal bovine serum.

-

Treatment: Add varying concentrations of L-glutamine (positive control), D-homoglutamine, L-homoglutamine, and D,L-homoglutamine.

-

Assay: After a defined incubation period (e.g., 72 hours), assess cell viability and proliferation using a standard method such as the MTT or CyQUANT assay.

-

Causality Check: To determine if the effects are mediated through glutaminase, co-treat with a known glutaminase inhibitor like CB-839.

Protocol 2: In Vivo Xenograft Studies

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) for tumor xenograft studies.

-

Tumor Implantation: Subcutaneously implant a human cancer cell line known to be glutamine-addicted.

-

Treatment: Once tumors are established, administer D,L-homoglutamine, its individual enantiomers, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor growth over time using caliper measurements.

-

Endpoint Analysis: At the end of the study, harvest tumors for downstream analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Conclusion and Future Directions

D,L-Homoglutamine is a molecule of significant interest due to the likely divergent biological activities of its constituent enantiomers. Based on the extensive knowledge of glutamine metabolism and the differential roles of D- and L-amino acids in mammalian and bacterial systems, we can formulate a strong hypothesis-driven approach to its study. L-homoglutamine is poised to interact with the metabolic and signaling pathways of L-glutamine, with potential applications in oncology. Conversely, D-homoglutamine is unlikely to be metabolized by mammalian cells but may serve as a valuable tool in microbiology and infectious disease research. Future studies should focus on the enzymatic kinetics of L-homoglutamine with key metabolic enzymes like glutaminase, its impact on cellular signaling pathways such as mTORC1, and the potential antimicrobial properties of D-homoglutamine. The synthesis of optically pure enantiomers will be crucial for delineating their specific biological roles.

References

Sources

- 1. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 2. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulatory effects of glutamine on illness and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 11. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Q's next: The diverse functions of glutamine in metabolism, cell biology and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of glutamine on protein synthesis in isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutamine regulates the expression of proteins with a potential health-promoting effect in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hopkinsmedicine.org [hopkinsmedicine.org]

An In-depth Technical Guide to the Physicochemical Properties of D,L-Homoglutamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful application. This guide provides an in-depth analysis of D,L-Homoglutamine, a glutamine homolog of significant interest in neuroscience and oncology research. We will move beyond a simple recitation of data to explore the causality behind these properties and the experimental methodologies required for their validation.

Introduction: The Significance of D,L-Homoglutamine

D,L-Homoglutamine is a non-proteinogenic amino acid, structurally similar to the essential amino acid L-glutamine but with an additional methylene group in its side chain. This seemingly minor structural modification has profound implications for its biological activity, making it a valuable tool for probing glutamine metabolic pathways, which are often dysregulated in cancer, and for studying glutamate receptor systems in the central nervous system.

The efficacy, formulation, and delivery of any potential therapeutic agent or research compound are dictated by its fundamental physicochemical characteristics. Properties such as solubility, stability, and ionization state (pKa) govern a molecule's behavior in biological systems, influencing everything from absorption and distribution to target engagement. This guide serves as a technical resource for understanding and experimentally verifying these critical parameters for D,L-Homoglutamine.

Chemical Identity and Core Properties

A precise understanding of a molecule begins with its fundamental identifiers and structural representation.

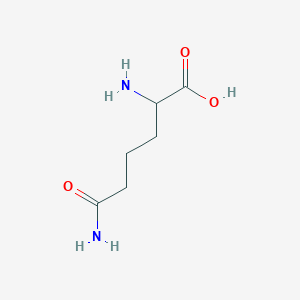

Caption: Chemical structure of Homoglutamine.

Table 1: Core Physicochemical Properties of D,L-Homoglutamine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][3][] |

| Molecular Weight | 160.17 g/mol | [2][3][][5] |

| CAS Number | 7433-32-1 (L-form) | [2][3] |

| Melting Point | 174 °C (L-form) | [2] |

| Topological Polar Surface Area | 106 Ų | [1][5] |

| XLogP3 | -3.8 | [1] |

Note: Data for the racemic D,L mixture is limited; where specified, data for the L-enantiomer is provided as a close proxy.

Detailed Analysis of Physicochemical Properties

Solubility Profile

The solubility of an amino acid is fundamentally governed by the polarity of its side chain and its ability to form hydrogen bonds. As a homolog of glutamine, D,L-Homoglutamine possesses a polar, uncharged side chain containing an amide group, in addition to the requisite α-amino and α-carboxyl groups.

-

Aqueous Solubility : The presence of multiple polar functional groups (amino, carboxyl, and amide) capable of hydrogen bonding makes D,L-Homoglutamine readily soluble in water and other polar protic solvents.[6] Its solubility is expected to be influenced by pH and temperature. As with other amino acids, solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, and increases in acidic or alkaline solutions.

-

Organic Solvent Solubility : Conversely, it is expected to have limited solubility in non-polar organic solvents such as chloroform, ether, and benzene.[6][7][8] This is a direct consequence of the high energy penalty required to break the favorable hydrogen bonds between the polar solute and water to accommodate a non-polar solvent.

Acidity, Basicity, and Ionization States (pKa Values)

Like all standard amino acids, D,L-Homoglutamine is an amphoteric molecule, containing both a weakly acidic α-carboxyl group and a weakly basic α-amino group. The pKa values of these groups dictate the molecule's charge at a given pH, which is critical for its interaction with biological targets and for analytical techniques like ion-exchange chromatography.

The different ionization states can be visualized as follows:

Caption: Ionization states of Homoglutamine at varying pH.

Stability

The stability of D,L-Homoglutamine, particularly in aqueous solutions, is a critical consideration for its storage, formulation, and experimental use. The primary degradation pathway for glutamine and its analogs is the deamidation of the side-chain amide group to a carboxylate, forming homoglutamic acid and releasing ammonia.[10]

-

pH and Temperature Dependence : This degradation is highly dependent on pH and temperature.[11] Stability is generally greatest at a slightly acidic to neutral pH (around 5-6) and decreases in both strongly acidic and alkaline conditions.[7][11] As expected, degradation rates increase significantly with temperature.

-

Storage : For long-term storage, D,L-Homoglutamine should be kept as a solid powder in a cool, dry place.[2] Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.[10] Studies on L-glutamine show its degradation is minimal at 4°C and essentially undetectable at -80°C.[10]

Experimental Methodologies

To ensure the reliability of research data, it is imperative to validate the physicochemical properties of the specific batch of D,L-Homoglutamine being used. Below are field-proven, step-by-step protocols for determining solubility and pKa values.

Protocol: Determination of Aqueous Solubility

This protocol uses the shake-flask method, a gold standard for solubility determination, followed by spectrophotometric quantification.

Causality : The shake-flask method ensures that equilibrium between the solid and dissolved states is reached, providing a true measure of solubility. Using a buffer at a specific pH (e.g., 7.4) is crucial as it mimics physiological conditions and controls for pH-dependent solubility effects.

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid D,L-Homoglutamine to a series of vials containing a known volume of solvent (e.g., 50 mM sodium phosphate buffer, pH 7.4). The excess solid is critical to ensure saturation.[12]

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[12] Constant, gentle agitation ensures thorough mixing.

-

Phase Separation : After equilibration, remove the vials and allow them to stand to let larger particles settle. Centrifuge the samples at high speed to pellet all undissolved solids.

-

Sampling and Dilution : Carefully remove an aliquot from the clear supernatant, ensuring no solid material is disturbed. Perform an appropriate serial dilution of the supernatant with the same buffer.

-

Quantification : Determine the concentration of D,L-Homoglutamine in the diluted samples. As amino acids lack a strong chromophore, this often requires derivatization (e.g., with ninhydrin) followed by absorbance measurement at the appropriate wavelength (e.g., 570 nm).[13][14] Alternatively, methods like UPLC can be used.[15]

-

Calculation : Calculate the original concentration in the supernatant, which represents the solubility at that temperature and pH. The experiment should be performed in triplicate for statistical validity.

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the pKa values by monitoring the change in pH of an amino acid solution upon the addition of a strong base.

Causality : The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the theoretical foundation for this method.[16] At the half-equivalence point of a titration—where half of the acid ([HA]) has been converted to its conjugate base ([A⁻])—the logarithmic term becomes zero, and the measured pH is equal to the pKa.[16][17]

Step-by-Step Methodology:

-

System Calibration : Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa values.[17]

-

Sample Preparation : Accurately weigh a sample of D,L-Homoglutamine and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M). To ensure all molecules start in the fully protonated state, acidify the solution to a pH below 2.0 with a small amount of standardized strong acid (e.g., 0.1 M HCl).[18]

-

Titration : Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Begin titrating by adding small, precise increments (e.g., 0.2 mL) of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

-

Data Recording : After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue until the pH reaches approximately 11-12.

-

Data Analysis :

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two buffer regions (areas of shallow slope). The midpoint of the first buffer region corresponds to pKa₁ (α-carboxyl group). The midpoint of the second buffer region corresponds to pKa₂ (α-amino group).

-

The equivalence points (points of steepest slope) can be found using the first derivative of the curve (ΔpH/ΔV). The half-equivalence points are halfway between the start and the first equivalence point, and halfway between the first and second equivalence points. The pH at these half-equivalence points directly gives the pKa values.[17][19]

-

Conclusion

The physicochemical properties of D,L-Homoglutamine—its aqueous solubility, amphoteric nature, and predictable stability profile—make it a tractable compound for research and development. A thorough, in-house validation of these properties using standardized protocols is not merely a formality but a prerequisite for generating reproducible, high-quality scientific data. The methodologies and data presented in this guide provide the necessary framework for researchers to confidently employ D,L-Homoglutamine in their experimental systems.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90471629, D,L-Homoglutamine. PubChem. [Link]

-

CUTM Courseware. Experiment-4: Qualitative determination of Amino acids. CUTM. [Link]

- Unknown. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Unknown Source.

-

Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine. PubChem. [Link]

-

Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

-

Unknown. Determination of The Pka Values of An Amino Acid. Scribd. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9905942, 6-Oxolysine. PubChem. [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

-

GeeksforGeeks. (2024). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

-

Solubility of Things. L-Glutamine. Solubility of Things. [Link]

-

Schech, A. J., & Vo, K. T. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5961, L-Glutamine. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 738, DL-Glutamine. PubChem. [Link]

- Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.

-

Human Metabolome Database. (2024). Showing metabocard for D-Glutamine (HMDB0003423). HMDB. [Link]

-

Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition. [Link]

-

van Vliet, D., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

-

Hunt, I. Ch27 pKa and pI values. University of Calgary. [Link]

- Unknown. Amino Acids. Unknown Source.

-

Zhang, Y., et al. (2016). Solubility, dissolution enthalpy and entropy of L-glutamine in mixed solvents of ethanol plus water and acetone plus water. The Journal of Chemical Thermodynamics. [Link]

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. [Link]

-

Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

-

Roth, E., et al. (1982). Glutamine stability in biological tissues evaluated by fluorometric analysis. Clinica Chimica Acta. [Link]

-

Halilović, S. K., et al. (2020). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 5. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Glutamine | 56-85-9 [chemicalbook.com]

- 9. Amino Acids [vanderbilt.edu]

- 10. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 19. scribd.com [scribd.com]

An In-Depth Technical Guide to D,L-Homoglutamine as a Non-Proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid D,L-homoglutamine, designed for researchers, scientists, and professionals in drug development. Non-proteinogenic amino acids (NPAAs) are powerful tools in peptide-based drug discovery, offering the potential to enhance stability, potency, and bioavailability.[][2][3] This guide delves into the synthesis, physicochemical properties, and biological significance of D,L-homoglutamine. It further details experimental protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and its analysis using modern chromatographic techniques. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the effective utilization of D,L-homoglutamine in research and therapeutic development.

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Drug Discovery

The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced pharmacological profiles. While peptides composed of the 20 canonical amino acids offer high selectivity and low toxicity, they often suffer from poor metabolic stability.[] The incorporation of non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code, has emerged as a key strategy to overcome these limitations.[][2] NPAAs can introduce novel side chains, stereochemistry, and backbone structures, fundamentally altering the properties of a peptide to improve its stability against proteolysis, modulate its conformation, and enhance its binding affinity to biological targets.[][3][4][5][6]

D,L-homoglutamine, a higher homolog of glutamine with an additional methylene group in its side chain, represents a valuable NPAA for peptidomimetic design. Its structural similarity to glutamine, a key amino acid in numerous physiological processes, including neurotransmission, makes it an intriguing candidate for modulating biological systems.[7][8] This guide will provide an in-depth exploration of D,L-homoglutamine, from its fundamental chemistry to its practical applications in the laboratory.

Physicochemical Properties of D,L-Homoglutamine

A thorough understanding of the physicochemical properties of D,L-homoglutamine is essential for its effective application. These properties influence its reactivity, solubility, and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | PubChem CID: 90471629[9] |

| Molecular Weight | 160.17 g/mol | PubChem CID: 90471629[9] |

| IUPAC Name | 2-amino-5-(aminocarbonyl)pentanoic acid | PubChem CID: 90471629[9] |

| Structure |  | PubChem CID: 90471629[9] |

Synthesis of D,L-Homoglutamine

The synthesis of D,L-homoglutamine can be approached through the chain extension of a protected glutamic acid derivative. The following is a proposed synthetic scheme adapted from established methods for preparing glutamine analogs and homologous amino acids.[10][11]

Proposed Synthetic Pathway

Caption: Proposed synthesis of D,L-Homoglutamine.

Step-by-Step Methodology

Step 1: Preparation of N-Phthaloyl-DL-glutamic anhydride

-

To a solution of DL-glutamic acid in a suitable solvent, add phthalic anhydride.

-

Heat the mixture under reflux to drive the formation of the N-phthaloyl protected glutamic acid.

-

Treat the N-phthaloyl-DL-glutamic acid with a dehydrating agent, such as acetic anhydride, to form the cyclic anhydride.[10]

Step 2: Arndt-Eistert Homologation to N-Phthaloyl-DL-homoglutamic acid

-

React the N-Phthaloyl-DL-glutamic anhydride with diazomethane to open the anhydride ring and form a diazoketone.

-

Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water to yield N-Phthaloyl-DL-homoglutamic acid.

Step 3: Amidation to N-Phthaloyl-DL-homoglutamine

-

Activate the carboxylic acid of N-Phthaloyl-DL-homoglutamic acid using a suitable coupling agent (e.g., DCC, EDC).

-

React the activated acid with ammonia to form the side-chain amide, yielding N-Phthaloyl-DL-homoglutamine.[10]

Step 4: Deprotection to D,L-Homoglutamine

-

Remove the phthaloyl protecting group by treating with hydrazine hydrate in a suitable solvent.[10]

-

Purify the final product, D,L-Homoglutamine, by recrystallization or chromatography.

Biological Significance and Applications

The structural similarity of homoglutamine to glutamine and glutamate suggests its potential to interact with biological systems that recognize these endogenous amino acids.

Role in Neuroscience and as a Glutamatergic Modulator

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in various neurological disorders.[12] Glutamine serves as a precursor for the synthesis of glutamate in neurons via the glutamate-glutamine cycle.[7][13] As a homolog of glutamine, homoglutamine could potentially act as a modulator of the glutamatergic system.[12] It may interact with glutamate receptors or transporters, or be a substrate for enzymes involved in glutamate and glutamine metabolism. Further research is warranted to explore the potential of D,L-homoglutamine in CNS drug discovery.[14][15]

Incorporation into Bioactive Peptides: The Case of Substance P

A notable application of homoglutamine is its incorporation into analogs of Substance P (SP), a neuropeptide involved in pain transmission and inflammation. Studies have shown that replacing glutamine residues with L- or D-homoglutamine at positions 5 and 6 of SP analogs results in peptides with altered biological activity.[16][17] These analogs have been evaluated for their contractile activities on isolated guinea-pig organs, demonstrating that the introduction of homoglutamine can modulate the potency and efficacy of the parent peptide.[16] This highlights the utility of homoglutamine in structure-activity relationship (SAR) studies and in the design of novel peptide therapeutics.

Experimental Protocols

Incorporation of D,L-Homoglutamine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-standard amino acids like D,L-homoglutamine into peptides is readily achievable using modern SPPS techniques.[] The Fmoc/tBu strategy is commonly employed due to its milder reaction conditions compared to Boc chemistry.[16][18]

Caption: SPPS cycle for homoglutamine incorporation.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-D,L-homoglutamine(Trt)-OH (side-chain protected)

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

-

Coupling of Fmoc-D,L-homoglutamine(Trt)-OH:

-

In a separate vessel, dissolve Fmoc-D,L-homoglutamine(Trt)-OH (3-4 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-4 eq.), and an activator (e.g., HOBt, 3-4 eq.) in DMF.

-

Add DIEA (6-8 eq.) to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.

Causality Behind Experimental Choices:

-

Side-Chain Protection: The trityl (Trt) group is recommended for protecting the side-chain amide of homoglutamine. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final cleavage step.[2] This prevents side reactions such as dehydration of the amide to a nitrile.

-

Coupling Reagents: HATU or HBTU/HOBt are recommended as they are highly efficient coupling reagents that minimize the risk of racemization, which is a concern when incorporating non-standard amino acids.[]

Analytical Quantification of D,L-Homoglutamine by UPLC-MS/MS

Accurate quantification of D,L-homoglutamine in biological matrices or as a free amino acid requires a sensitive and specific analytical method. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application.[19]

Caption: UPLC-MS/MS workflow for homoglutamine analysis.

Instrumentation and Reagents:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

D,L-Homoglutamine standard.

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase conditions.

-

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase composition (e.g., 98% A, 2% B).

-

Inject the prepared sample.

-

Apply a gradient elution to separate the analyte from other matrix components. A typical gradient might be a linear increase in Mobile Phase B over several minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]+ of homoglutamine. The product ions will be specific fragments generated by collision-induced dissociation.

-

Optimize the MRM transitions, collision energy, and other source parameters for maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the D,L-homoglutamine standard.

-

Quantify the amount of D,L-homoglutamine in the unknown samples by comparing their peak areas to the calibration curve.

-

Conclusion

D,L-homoglutamine is a valuable non-proteinogenic amino acid with significant potential in drug discovery and chemical biology. Its ability to modulate the properties of peptides, coupled with its potential to interact with the glutamatergic system, makes it a compelling tool for developing novel therapeutics, particularly for neurological disorders. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with detailed experimental protocols to facilitate its use in the laboratory. As the field of peptide therapeutics continues to advance, the strategic incorporation of NPAAs like D,L-homoglutamine will undoubtedly play a crucial role in the design of next-generation drugs with improved efficacy and safety profiles.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

Hashimoto, T., et al. (1986). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan, 59(1), 123-127. [Link]

-

Amanote Research. (n.d.). Syntheses and Biological Activities of Substance P Analogs Containing L- And D-Homoglutamine and L- And D-Pyrohomoglutamic Acid at Position 5 and 6. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]

- U.S. Patent No. 5,032,675. (1991).

-

Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15583-15622. [Link]

-

Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1163-1181. [Link]

-

Schafer, A., & Scholz, C. (2018). The Huntingtin Protein: Organic Synthesis of Poly(Glutamine) Through Side Chain Modification of Poly(Glutamic Acid). LOUIS. [Link]

-

Gani, D., & Toth, I. (1988). Incorporation of azaglutamine residues into peptides synthesised by the ultra-high load solid (gel)-phase technique. Journal of the Chemical Society, Perkin Transactions 1, 1327-1332. [Link]

-

Ashiuchi, M., et al. (2004). Enzymatic synthesis of high-molecular-mass poly-gamma-glutamate and regulation of its stereochemistry. Applied and Environmental Microbiology, 70(7), 4249-4255. [Link]

-

Wu, G. (2023). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 24(1), 1-1. [Link]

-

Webster, G. C., & Varner, J. E. (1955). Studies on the Enzymatic Synthesis of Glutamine. Plant Physiology, 30(4), 371-374. [Link]

-

Agilent Technologies. (2012). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]

-

Albrecht, J., & Sonnewald, U. (2011). Roles of glutamine in neurotransmission. Journal of Neurochemistry, 119(Suppl 1), 1-6. [Link]

-

Wang, L., et al. (2011). Preparation of D-glutamine from glutamic acid. Applied Biochemistry and Biotechnology, 164(6), 845-855. [Link]

-

PubChem. (n.d.). D,L-Homoglutamine. National Center for Biotechnology Information. [Link]

-

Liu, Y., et al. (2022). A validated UPLC-MS/MS method for quantification of glutamine in plasma and pharmacokinetic study of oral glutamine tablets in healthy Beagles. Journal of Veterinary Pharmacology and Therapeutics, 45(5), 432-439. [Link]

-

Shank, R. P., & Aprison, M. H. (2015). Computational Studies of Glutamate Transporters. International Journal of Molecular Sciences, 16(12), 29743-29759. [Link]

- U.S. Patent No. 3,105,852. (1963).

-

Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. [Link]

-

Shank, R. P., & Aprison, M. H. (2015). Computational studies of glutamate transporters. International Journal of Molecular Sciences, 16(12), 29743-29759. [Link]

- U.S. Patent No. 5,032,675. (1991).

-

Schulte, M. L., et al. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine, 24(2), 194-202. [Link]

-

Chen, Z., et al. (2021). Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(17), 9065. [Link]

-

Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

- Chinese Patent No. CN1651456A. (2005). Synthesis method of dipeptide containing L-glutamine.

-

Rae, C. D. (2014). Glutamate and glutamine: a review of in vivo MRS in the human brain. Neurochemistry International, 77, 1-10. [Link]

-

Danbolt, N. C. (2001). Glutamate as a neurotransmitter in the healthy brain. Progress in Neurobiology, 65(1), 1-105. [Link]

-

Kim, J., et al. (2024). l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species. FEBS Letters, 598(15), 1855-1863. [Link]

-

Hudson, K. L., & Taylor, M. S. (2012). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Organic Letters, 14(17), 4486-4489. [Link]

-

Jackson, S. N., et al. (2017). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of The American Society for Mass Spectrometry, 28(8), 1642-1649. [Link]

-

Soloshonok, V. A., et al. (2005). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Tetrahedron: Asymmetry, 16(4), 847-856. [Link]

- European Patent No. EP0292228A2. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Studies of Glutamate Transporters | MDPI [mdpi.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3105852A - Process for the preparation of l-(+)-glutamine - Google Patents [patents.google.com]

- 12. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. drivehq.com [drivehq.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A validated UPLC-MS/MS method for quantification of glutamine in plasma and pharmacokinetic study of oral glutamine tablets in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

A Technical Guide to the In Vitro Characterization of D,L-Homoglutamine

Executive Summary

D,L-Homoglutamine is a synthetic amino acid analog of glutamine, distinguished by an additional methylene group in its carbon backbone[1][2]. While direct literature on its cellular effects is sparse, its structural similarity to glutamine and, by extension, the neurotransmitter glutamate, posits a strong hypothesis: its biological activities are likely mediated through interaction with pathways governing amino acid metabolism and excitatory neurotransmission. This guide provides a comprehensive framework for the in vitro investigation of D,L-Homoglutamine. It moves beyond a simple recitation of protocols to establish a logical, causality-driven research cascade. We will detail the foundational experiments required to assess its cytotoxic potential and then delineate the mechanistic studies necessary to elucidate its mode of action, with a primary focus on the glutamate receptor system.

Foundational Concepts & Initial Considerations

The Central Hypothesis: A Glutamate Analog

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its activity is tightly regulated[3]. Its receptors, primarily the ionotropic (NMDA, AMPA) and metabotropic (mGluR) types, are central to synaptic plasticity, learning, and memory[4][5]. However, overstimulation of these receptors, particularly the NMDA receptor (NMDAR), leads to excessive calcium (Ca²⁺) influx, initiating a neurotoxic cascade known as excitotoxicity[6][7]. This process is implicated in numerous neurodegenerative diseases.

Given that D,L-Homoglutamine is an analog of glutamine—a direct precursor to glutamate in the glutamate-glutamine cycle[5]—our primary working hypothesis is that its effects will stem from interference with this system. Potential mechanisms include:

-

Direct agonism or antagonism of glutamate receptors.

-

Competition with glutamine/glutamate transporters.

-

Alteration of metabolic pathways involving glutamine.

Critical Prerequisite: Compound Purity and Stereoisomerism

Before initiating any cellular studies, two factors must be addressed:

-

Purity Assessment: Commercial preparations of glutamine have been shown to contain residual glutamate, which is potent enough to activate NMDA receptors and confound experimental results[8]. It is imperative to verify the purity of the D,L-Homoglutamine sample, ideally using HPLC, to ensure observed effects are not due to contaminants.

-

D vs. L Isomers: The designation "D,L" indicates a racemic mixture. Biological systems are stereospecific. The L-isomer is typically the biologically active form for amino acids, but the D-isomer can sometimes have unique or even antagonistic effects. Initial screening should use the D,L mixture, but any significant findings must be followed up with studies on the purified L- and D-isomers to assign specific activities[9][10].

Phase 1: General Cytotoxicity and Viability Screening

The first objective is to determine if D,L-Homoglutamine exerts any effect on cell health and, if so, at what concentration range.

Rationale for Model Selection

The choice of cell line is dictated by the primary hypothesis. To investigate effects on excitotoxicity, a neuronal model is appropriate.

-

Primary Cortical Neurons: The gold standard for neurotoxicity studies, offering high physiological relevance. However, they are challenging to culture.

-

SH-SY5Y Neuroblastoma Cells: A widely used, robust human cell line. When differentiated (e.g., with retinoic acid), they express NMDA receptors and exhibit neuronal characteristics, making them an excellent model for screening.

Experimental Workflow for Cytotoxicity Screening

This workflow provides a systematic approach to initial screening.

Caption: Workflow for initial screening of D,L-Homoglutamine cytotoxicity.

Protocol: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane damage. Its measurement provides a reliable marker of cytotoxicity.

Methodology:

-

Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Controls: Prepare three essential controls for each time point:

-

Untreated Control: Cells treated with vehicle (e.g., sterile PBS or media) to measure spontaneous LDH release.

-

Positive Control (Maximum Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.

-

Vehicle Control: Media only, to determine background LDH levels.

-

-

Treatment: Add D,L-Homoglutamine at concentrations ranging from 1 µM to 10 mM. Include L-Glutamate (e.g., 100 µM) as a positive control for excitotoxicity.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

Assay Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD⁺, and a tetrazolium salt) to each well of the new plate.

-

Incubation & Reading: Incubate in the dark at room temperature for 20-30 minutes. Measure the absorbance at 490 nm using a plate reader.

-

Calculation:

-

Cytotoxicity (%) = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

-

Phase 2: Elucidating the Mechanism of Action

If Phase 1 reveals dose-dependent cytotoxicity, the next step is to investigate the underlying mechanism. We will focus on the excitotoxicity hypothesis.

The Excitotoxicity Signaling Cascade

Overactivation of NMDA receptors by an agonist triggers a cascade of deleterious events. This pathway is the primary target for our mechanistic investigation.

Caption: Hypothesized excitotoxicity pathway initiated by D,L-Homoglutamine.

Key Mechanistic Assays

Rationale: To prove the effect is NMDAR-mediated, we use a specific antagonist. If the antagonist blocks the cytotoxicity of D,L-Homoglutamine, it confirms the involvement of this receptor.

Experimental Design: Pre-treat cells with a selective NMDAR antagonist like MK-801 (e.g., 10 µM) for 1 hour before adding D,L-Homoglutamine at its IC50 concentration (determined in Phase 1). Run the LDH assay again. A significant reduction in cell death in the MK-801 pre-treated group is strong evidence for NMDAR-mediated toxicity.

Rationale: A hallmark of NMDAR activation is a rapid increase in intracellular Ca²⁺[7][11].

Protocol (using Fura-2 AM dye):

-

Loading: Incubate differentiated SH-SY5Y cells with Fura-2 AM (e.g., 2-5 µM) in a calcium-free buffer for 30-45 minutes. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-sensitive form.

-

Wash: Gently wash cells twice with buffer to remove extracellular dye.

-

Baseline Reading: Measure the baseline fluorescence using a fluorometric plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

-

Stimulation: Add D,L-Homoglutamine (at IC50) and immediately begin recording the fluorescence ratio (F340/F380). A rapid increase in this ratio indicates a rise in intracellular Ca²⁺.

-

Controls: Use L-Glutamate as a positive control and a vehicle-only addition as a negative control.

Rationale: Calcium overload leads to mitochondrial dysfunction and the production of ROS, a key mediator of cell damage[11].

Protocol (using DCFH-DA dye):

-

Treatment: Treat cells in a 96-well plate with D,L-Homoglutamine for a shorter duration (e.g., 6-12 hours), as ROS production often precedes cell death.

-

Loading: Remove media and load cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C. DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Wash: Wash cells with PBS to remove excess probe.

-

Reading: Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Controls: Use H₂O₂ (e.g., 100 µM) as a positive control.

Data Summary and Interpretation

Table 1: Summary of In Vitro Effects of D,L-Homoglutamine

| Assay | Endpoint Measured | D,L-Homoglutamine (100 µM) | + MK-801 (10 µM) | L-Glutamate (100 µM) | Control (Vehicle) |

| LDH Release | % Cytotoxicity vs. Max Release | 45.2% ± 5.1% | 8.1% ± 2.3% | 55.7% ± 6.2% | 4.5% ± 1.8% |

| Intracellular Ca²⁺ | Peak F340/F380 Ratio Change | 2.8 ± 0.3 | 1.1 ± 0.2 | 3.5 ± 0.4 | 1.0 ± 0.1 |

| ROS Production | Fold Increase in Fluorescence | 3.5 ± 0.4 | 1.4 ± 0.3 | 4.1 ± 0.5 | 1.0 ± 0.2 |

| MTT Assay | % Viability vs. Control | 51.3% ± 7.5% | 92.4% ± 4.9% | 42.1% ± 8.1% | 100% ± 5.5% |

Data shown are representative examples and should be generated experimentally.

Interpretation: The hypothetical data in Table 1 would strongly support the primary hypothesis. The compound induces cytotoxicity, Ca²⁺ influx, and ROS production, all of which are significantly attenuated by the NMDAR antagonist MK-801, mirroring the effects of L-Glutamate. This points to D,L-Homoglutamine acting as an NMDAR agonist leading to excitotoxicity.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the in vitro effects of D,L-Homoglutamine. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine its biological activity. Based on the findings, future studies should focus on:

-

Isomer-Specific Activity: Testing the purified D- and L-homoglutamine isomers to identify the active component.

-

Receptor Subtype Specificity: Investigating effects on other glutamate receptors (AMPA, Kainate, mGluRs).

-

Downstream Signaling: Using Western Blotting to probe for the activation of apoptotic pathways (e.g., cleaved Caspase-3) or stress-activated protein kinases (e.g., p-JNK).

By following this rigorous, self-validating framework, researchers can generate a comprehensive and trustworthy profile of novel compounds like D,L-Homoglutamine, paving the way for further development and application.

References

-

Hashimoto, T., et al. (1986). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan, 59(12), 4009-4011. [Link]

-

National Center for Biotechnology Information. (n.d.). D,L-Homoglutamine. PubChem Compound Database. [Link]

-

Garside, V. C., et al. (2015). An in vitro study of the cytotoxic and cellular biochemical effects of L-glutamine moderation in pediatric sarcomas. Cancer Research, 75(15_Supplement), 3421. [Link]

-

National Center for Biotechnology Information. (n.d.). d-beta-Homoglutamine. PubChem Compound Database. [Link]

-

Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. [Link]

-

LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical research in toxicology, 5(2), 227–231. [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]

-

Olney, J. W. (1993). Role of excitotoxins in developmental neuropathology. APMIS supplementum, 40, 103–112. [Link]

-

Wikipedia. (2024). Glutamate receptor. [Link]

-

Ghasemi, M., & Fatemi, A. (2014). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. Journal of medical imaging and radiation sciences, 45(4), 394–399. [Link]

-

Poddar, R., et al. (2007). L-glutamine in vitro regulates rat aortic glutamate content and modulates nitric oxide formation and contractility responses. American journal of physiology. Cell physiology, 292(5), C1848–C1857. [Link]

-

Ho, P. I., et al. (2002). Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage. Journal of neuroscience research, 70(5), 659–670. [Link]

-

Lipton, S. A., et al. (1997). Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 94(11), 5923–5928. [Link]

-

National Center for Biotechnology Information. (2010). Overview of the Glutamatergic System. Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. [Link]

-

Sener, A., et al. (2022). A Review of Glutamate and Its Receptors: Their Roles in Brain Physiology and Pathology. Acta Medica, 53(1), 1-10. [Link]

-

Aledo, J. C. (2004). Glutamate transport in astrocytes. Journal of Neuroscience Research, 77(1), 1-9. [Link]

-

Fonnum, F. (1984). Glutamate: a neurotransmitter in mammalian brain. Journal of neurochemistry, 42(1), 1–11. [Link]

-

Chemistry LibreTexts. (2021). Experiment 729: Qualitative Testing of Amino Acids and Proteins. [Link]

-

Aizenman, E., et al. (1990). NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists. Brain research, 515(1-2), 343–345. [Link]

-

Bak, L. K., Schousboe, A., & Waagepetersen, H. S. (2006). The glutamate/GABA-glutamine cycle: aspects of transport, neurotransmitter homeostasis and ammonia metabolism. Journal of neurochemistry, 98(3), 641–653. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. actamedica.org [actamedica.org]

- 6. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. d-beta-Homoglutamine | C6H12N2O3 | CID 51340705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Multiple aspects of homocysteine neurotoxicity: glutamate excitotoxicity, kinase hyperactivation and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

D,L-Homoglutamine: A Technical Guide for its Application as a Research Tool in Cellular Metabolism and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of D,L-homoglutamine, a synthetic amino acid analog of L-glutamine, and its potential as a versatile research tool. For researchers, scientists, and drug development professionals, this document outlines the core chemical and biological properties of D,L-homoglutamine, its synthesis, and its proposed mechanisms of action. We will delve into its potential applications in studying glutamine-dependent metabolic pathways, particularly in the context of cancer biology and neuroscience. This guide offers detailed, field-proven experimental protocols for investigating its effects on cell viability, enzyme kinetics, and key signaling pathways, equipping researchers with the practical knowledge to leverage D,L-homoglutamine in their studies.

Introduction: The Rationale for a Glutamine Analog

L-glutamine, the most abundant amino acid in the human body, is a critical nutrient for highly proliferative cells, including cancer cells and activated immune cells.[1] It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and the antioxidant glutathione.[2] Given the central role of glutamine metabolism in various pathological states, particularly cancer, there is a significant interest in developing tools to probe and therapeutically target glutamine-dependent pathways.[3][4]

D,L-homoglutamine, a racemic mixture of D- and L-isomers of an L-glutamine analog with an additional methylene group in its side chain, presents a unique opportunity for such investigations. The presence of both a metabolically active L-isomer and a potentially inert or inhibitory D-isomer allows for a multifaceted approach to studying glutamine utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of D,L-homoglutamine is fundamental to its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₃ | [5] |

| Molecular Weight | 160.17 g/mol | [5] |

| IUPAC Name | (2S)-2-amino-6-oxo-6-aminohexanoic acid (L-isomer) and (2R)-2-amino-6-oxo-6-aminohexanoic acid (D-isomer) | [5] |

| Solubility | Soluble in aqueous solutions. | Inferred from structure |

| Storage | Store at -20°C to ensure long-term stability. | General laboratory practice |

Synthesis and Purification of D,L-Homoglutamine

The synthesis of D,L-homoglutamine can be achieved through various organic chemistry routes, often starting from commercially available precursors. A general synthetic strategy involves the extension of the glutamate side chain followed by amidation.

Note: The following is a generalized synthetic scheme. For detailed, step-by-step synthesis protocols, referral to specialized organic synthesis literature is recommended.[6]

Sources

- 1. Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamine metabolism in cancers: Targeting the oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 4. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Analysis of D,L-Homoglutamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the structural analysis of the racemic mixture of D,L-Homoglutamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced, field-tested perspective on the core analytical techniques required to fully characterize this non-proteinogenic amino acid. We will explore the causality behind experimental choices, ensuring a robust and validated approach to the structural elucidation of this molecule.

Introduction: The Significance of Stereochemistry in Homoglutamine

D,L-Homoglutamine, a higher homolog of glutamine, possesses a chiral center at its α-carbon, leading to the existence of two enantiomers: D-Homoglutamine and L-Homoglutamine. While structurally similar, these enantiomers can exhibit vastly different biological activities and metabolic fates. In the realm of drug development and molecular biology, the ability to distinguish between and quantify these stereoisomers is not merely an academic exercise but a critical necessity for understanding pharmacology, toxicology, and overall biological function. This guide will provide the foundational knowledge and practical protocols to achieve a thorough structural characterization of D,L-Homoglutamine.

Molecular Profile of D,L-Homoglutamine

A foundational understanding of the molecule's basic properties is paramount before delving into complex analytical techniques.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | [1] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | (2S,2R)-2-amino-5-carbamoylpentanoic acid | [1] |

Synthesis and Resolution of D,L-Homoglutamine: A Strategic Approach

The journey into the structural analysis of D,L-Homoglutamine begins with its synthesis and the subsequent separation of its enantiomers. A plausible synthetic route for D,L-Homoglutamine starts from L-α-aminoadipic acid, a known glutamine synthetase inhibitor.[3]

Conceptual Synthesis Pathway

A likely synthetic strategy involves the selective amidation of the side-chain carboxylic acid of a suitably protected α-aminoadipic acid derivative. This approach is analogous to methods used for the synthesis of L-glutamine from L-glutamic acid.[4] The synthesis of deuterated L-glutamine also provides insights into potential synthetic transformations.[5]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D,L-Homoglutamine Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the administration of D,L-Homoglutamine to mice for preclinical research applications. Recognizing the limited availability of specific in vivo data for this compound, this protocol synthesizes established methodologies for handling similar amino acid analogs, detailed procedures for common administration routes, and critical considerations for vehicle selection and dosage determination. The primary objective is to equip researchers with a robust framework to design and execute scientifically sound and ethically responsible experiments. Acknowledging the necessity of empirical validation, this guide strongly advocates for preliminary pilot studies to ascertain the optimal solubility, dosage, and tolerability of D,L-Homoglutamine within the specific experimental context.

Introduction: The Scientific Context of D,L-Homoglutamine

D,L-Homoglutamine, a racemic mixture of the D- and L-isomers of homoglutamine, is an analog of the proteinogenic amino acid L-glutamine.[1][2] L-glutamine plays a central role in a myriad of cellular processes, including nitrogen transport, energy metabolism, and nucleotide biosynthesis.[3] Consequently, its analogs are of significant interest in various research fields, from oncology to neuroscience, for their potential to modulate these pathways. The presence of both D- and L-isomers in the administered compound necessitates careful consideration, as mammalian systems predominantly utilize L-amino acids.[4] The biological activity and metabolic fate of the D-isomer in this context remain an area for active investigation.

These application notes are designed to provide a foundational protocol that can be adapted to specific research questions, emphasizing scientific integrity and animal welfare.

Pre-Administration: Compound Characterization and Solution Preparation

A thorough understanding of the physicochemical properties of D,L-Homoglutamine is paramount for successful in vivo administration.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | [5] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | White Solid | [2][6] |

| Solubility | Slightly soluble in water and methanol. | [6] |

Vehicle Selection and Solution Preparation

The choice of vehicle is critical and depends on the intended route of administration and the compound's solubility. Given that D,L-Homoglutamine is "slightly soluble" in water, the following approaches are recommended.

Recommended Primary Vehicle: Sterile, pyrogen-free normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). These are isotonic and generally well-tolerated in mice.

Protocol for Preparation of a Dosing Solution (Example for a 10 mg/mL solution):

-

Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment to ensure the final solution is free from contaminants.

-

Weighing: Accurately weigh the desired amount of D,L-Homoglutamine powder.

-

Initial Dissolution: In a sterile container, add a small volume of the chosen vehicle (e.g., 50% of the final volume).

-

Solubilization: Agitate the mixture. Gentle warming (to no more than 37°C) and vortexing may aid dissolution. Sonication can also be employed if necessary.

-

pH Adjustment (if required): If the compound does not readily dissolve, the pH of the solution can be adjusted dropwise using sterile 0.1 N HCl or 0.1 N NaOH to bring the pH closer to neutral (7.0-7.4). Monitor the pH closely with a calibrated pH meter.

-

Final Volume: Once the compound is fully dissolved, add the vehicle to reach the final desired concentration.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, sealed vial.

-

Storage: Based on general stability data for amino acid solutions, it is recommended to prepare solutions fresh for each experiment.[7][8][9][10][11] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw stability should be validated.[12]

Workflow for Dosing Solution Preparation

Caption: Workflow for preparing a sterile D,L-Homoglutamine dosing solution.

Dosage Considerations and Pilot Studies

Due to the absence of specific in vivo studies for D,L-Homoglutamine, a starting dose must be extrapolated from related compounds, with a strong recommendation for a preliminary dose-finding study.

Extrapolated Starting Dose

Studies involving L-glutamine administration in mice have utilized a range of doses. For example, a daily intraperitoneal injection of 500 mg/kg has been reported.[13] Given that D,L-Homoglutamine is an analog, a more conservative starting point is advisable.

Recommended Starting Dose Range for Pilot Study: 50 - 250 mg/kg.

The Imperative of a Pilot Dose-Finding Study

A pilot study is essential to determine the maximum tolerated dose (MTD) and to observe any potential adverse effects.

Workflow for a Pilot Dose-Finding Study

Caption: A streamlined workflow for conducting a pilot dose-finding study.

Administration Protocols

The choice of administration route will depend on the desired pharmacokinetic profile and the specific research question. The following are detailed protocols for common routes.

Intraperitoneal (IP) Injection

This route offers rapid absorption.

Materials:

-

Sterile D,L-Homoglutamine solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol wipes

-

Animal scale

Procedure:

-

Preparation: Weigh the mouse to calculate the precise injection volume. The maximum recommended IP injection volume is 10 mL/kg.

-

Restraint: Restrain the mouse securely, for example, by scruffing the neck and securing the tail. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

-

Injection Site: Identify the lower right or left quadrant of the abdomen.

-

Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

-

Administration: Inject the solution smoothly and withdraw the needle.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Oral Gavage (PO)

This route is suitable for mimicking oral drug administration in humans.

Materials:

-

Sterile D,L-Homoglutamine solution

-

Appropriately sized sterile syringes

-

Flexible, ball-tipped gavage needles (18-20 gauge for adult mice)

-

Animal scale

Procedure:

-

Preparation: Weigh the mouse and calculate the dosing volume. The maximum recommended oral gavage volume is 10 mL/kg.

-

Measure Gavage Needle: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.

-

Restraint: Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line.

-

Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Administration: Once the needle is in the correct position, administer the solution slowly and steadily.

-

Withdrawal: Remove the needle gently in the same path it was inserted.

-

Post-Gavage Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Intravenous (IV) Injection (Tail Vein)

This route provides immediate and complete bioavailability.

Materials:

-

Sterile D,L-Homoglutamine solution

-

Sterile insulin syringes or 1 mL syringes with 27-30 gauge needles

-

A mouse restrainer

-